1'-苄基螺[1,3-苯并恶嗪-2,4'-哌啶]-4(3H)-酮
货号:
B2529778
CAS 编号:
54906-22-8
分子量:
308.381
InChI 键:
NMFAHOKVZJFMHP-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
Synthesis Analysis
The synthesis of this compound involves the fusion of a benzoxazine ring and a piperidine ring , forming a spiro connection. The benzyl group at the 1’ position adds further complexity. Researchers have employed various synthetic routes, including cyclization reactions and spirocyclization strategies. Precise details can be found in the relevant literature .
科学研究应用
抗高血压活性
- 合成和抗高血压特性:一系列 4'-取代螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮,包括 1'-苄基螺[1,3-苯并恶嗪-2,4'-哌啶]-4(3H)-酮,已被合成并评估其抗高血压活性。活性最强的化合物表现出潜在的中枢和外周作用机制 (Clark 等,1983)。另一项研究类似地集中于 1'-取代衍生物的合成和抗高血压特性的评估 (Takai 等,1985)。
σ-受体配体
- 有效且选择性的 σ-受体配体:已对一系列螺化合物(包括 1'-苄基螺[1,3-苯并恶嗪-2,4'-哌啶]-4(3H)-酮衍生物)进行了研究,以研究它们对 σ1 和 σ2 受体的亲和力。研究结果表明,其中一些化合物,特别是那些带有苄基残基和甲氧基的化合物,表现出很高的 σ1 受体亲和力 (Maier & Wünsch,2002)。
中枢神经系统药物
- 合成和 CNS 活性:对螺[异苯并呋喃-1(3H),4'-哌啶]及其类似物的合成进行了一项研究,其中包括与 1'-苄基螺[1,3-苯并恶嗪-2,4'-哌啶]-4(3H)-酮在结构上相似的化合物,旨在探索它们作为中枢神经系统药物的潜力。这项研究重点介绍了合成过程,并评估了化合物在 CNS 模型中的活性 (Bauer 等,1976)。
其他研究应用
- 药理筛选:各种研究已经合成并评估了螺化合物衍生物的不同药理活性,包括它们作为潜在抗抑郁药的作用以及它们与不同生物受体的相互作用 (Glamkowski 等,1984)。
属性
IUPAC Name |
1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAHOKVZJFMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。